![molecular formula C22H25ClN4O2 B2609813 (1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034253-37-5](/img/structure/B2609813.png)
(1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic molecule with potential applications in various scientific fields This compound features a unique structure that combines a chlorophenyl group, a cyclopentyl ring, a morpholino group, and a pyrrolo[3,4-d]pyrimidinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-d]pyrimidine structure, followed by the introduction of the morpholino group and the cyclopentyl ring. The final step involves the attachment of the 4-chlorophenyl group to the cyclopentyl ring. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing continuous flow processes to enhance efficiency. Advanced purification techniques, such as chromatography and crystallization, would be employed to ensure the final product meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
(1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure by adding hydrogen atoms.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated analogs. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .
科学研究应用
(1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be investigated for its biological activity, including potential interactions with enzymes or receptors.
Medicine: Its unique structure suggests it could be a candidate for drug development, particularly in targeting specific molecular pathways.
作用机制
The mechanism by which (1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolo[3,4-d]pyrimidine derivatives and morpholino-substituted molecules. These compounds share structural features with (1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone and may exhibit similar chemical properties and biological activities .
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which may confer distinct chemical reactivity and biological activity compared to other similar compounds .
属性
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O2/c23-18-5-3-17(4-6-18)22(7-1-2-8-22)20(28)27-14-16-13-24-21(25-19(16)15-27)26-9-11-29-12-10-26/h3-6,13H,1-2,7-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMSCOWYJSLRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2609730.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2609731.png)
![(2E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2609733.png)

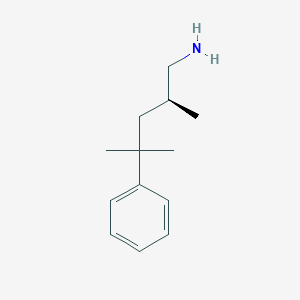
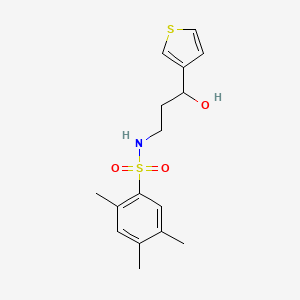
![Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2609739.png)
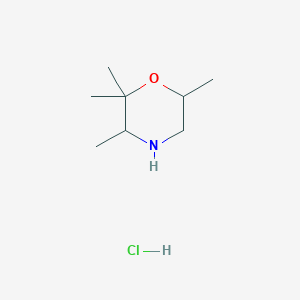
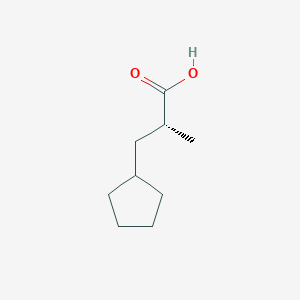
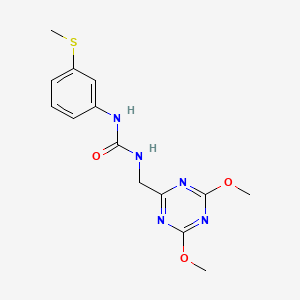
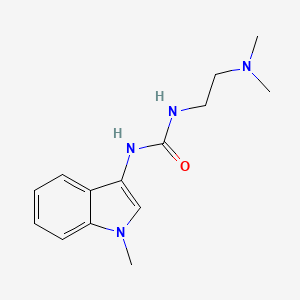
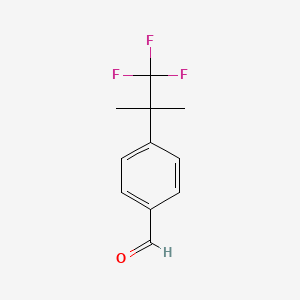
![1-ethyl-6-[(4-fluorophenyl)methyl]-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2609751.png)

